molecular formula C14H9ClN2O2 B1529322 3-chloro-4-(1H-indazol-1-yl)benzoic acid CAS No. 1283004-89-6

3-chloro-4-(1H-indazol-1-yl)benzoic acid

Cat. No. B1529322
M. Wt: 272.68 g/mol
InChI Key: MSXRSIRGMZHOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-4-(1H-indazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1283004-89-6 . It has a molecular weight of 272.69 . The IUPAC name for this compound is 3-chloro-4-(1H-indazol-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “3-chloro-4-(1H-indazol-1-yl)benzoic acid” can be represented by the Inchi Code: 1S/C14H9ClN2O2/c15-11-7-9 (14 (18)19)5-6-13 (11)17-12-4-2-1-3-10 (12)8-16-17/h1-8H, (H,18,19) .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .

Method of Application

The synthesis of indazole derivatives involves various methods. Some strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

FGFRs Inhibitory Activities

3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives have been synthesized and evaluated for Fibroblast growth factor receptors (FGFRs) inhibitory activities .

Results or Outcomes

Antihypertensive Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .

Results or Outcomes

Antidepressant Applications

Indazole-containing compounds also have applications as antidepressants .

Results or Outcomes

Treatment of CHK1-, CHK2- and SGK-induced Diseases

The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Results or Outcomes

FGFR1 Inhibitory Activities

6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, a derivative of indazole, exhibited potent FGFR1 inhibitory activity in the enzymatic assay .

Safety And Hazards

The safety information for “3-chloro-4-(1H-indazol-1-yl)benzoic acid” indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . The GHS Pictograms indicate a signal word of “Warning” with hazard statements H303, H315, H319, H335 .

properties

IUPAC Name

3-chloro-4-indazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-9(14(18)19)5-6-13(11)17-12-4-2-1-3-10(12)8-16-17/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRSIRGMZHOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=C(C=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(1H-indazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-(1H-indazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-chloro-4-(1H-indazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-chloro-4-(1H-indazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-chloro-4-(1H-indazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-chloro-4-(1H-indazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-chloro-4-(1H-indazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.